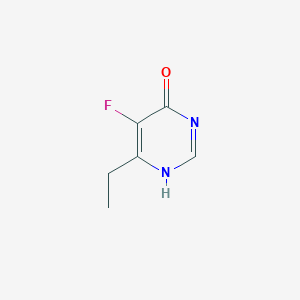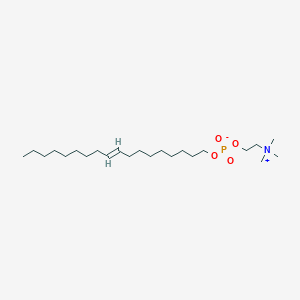
N-Phprop-fphetp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phprop-fphetp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound belongs to the class of phenylpropylamines and has been synthesized through various methods. In
Applications De Recherche Scientifique
N-Phprop-fphetp has been found to have potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. This compound has been studied for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an impact on the cardiovascular system, with studies showing its ability to increase heart rate and blood pressure.
Mécanisme D'action
The mechanism of action of N-Phprop-fphetp is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, specifically targeting the dopamine and serotonin transporters. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to an increase in their effects on the central nervous system.
Effets Biochimiques Et Physiologiques
N-Phprop-fphetp has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal studies. It has also been found to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Phprop-fphetp in lab experiments is its high purity, which can be achieved through various synthesis methods. This ensures that the results obtained from experiments are accurate and reliable. However, one of the limitations is the lack of information on its long-term effects on the central nervous system and cardiovascular system, which could limit its potential applications in research.
Orientations Futures
There are several future directions for the study of N-Phprop-fphetp. One area of research could be to investigate its potential as a treatment for various neurological and psychiatric disorders such as depression and anxiety. Another area of research could be to explore its potential as a cardiovascular stimulant for the treatment of conditions such as hypotension. Additionally, further research could be conducted to determine the long-term effects of N-Phprop-fphetp on the central nervous system and cardiovascular system.
Conclusion:
In conclusion, N-Phprop-fphetp is a chemical compound with potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-Phprop-fphetp in various research areas.
Méthodes De Synthèse
N-Phprop-fphetp can be synthesized through various methods, including reductive amination, condensation reaction, and Friedel-Crafts acylation. One of the most common methods is the reductive amination of phenylacetone with N-propylhydroxylamine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of up to 80%.
Propriétés
Numéro CAS |
152565-98-5 |
|---|---|
Nom du produit |
N-Phprop-fphetp |
Formule moléculaire |
C20H20FNO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
Clé InChI |
OLGLBVCVFJOXSD-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
Synonymes |
N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-FPheTP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



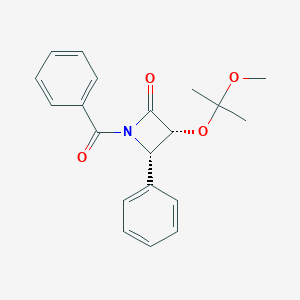
![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
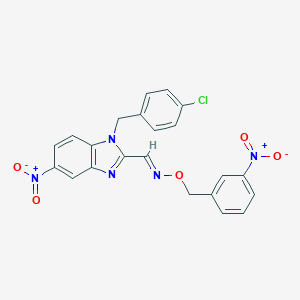

![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
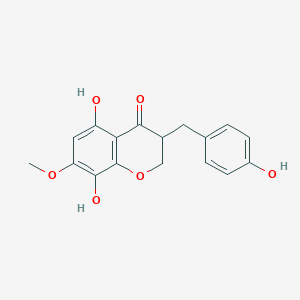
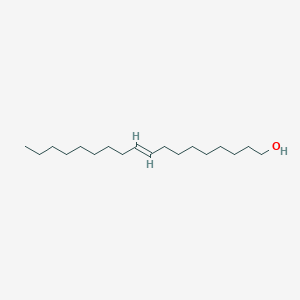
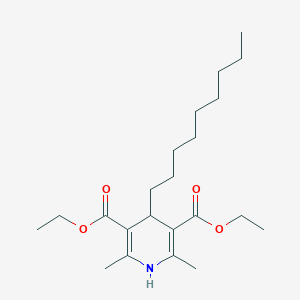

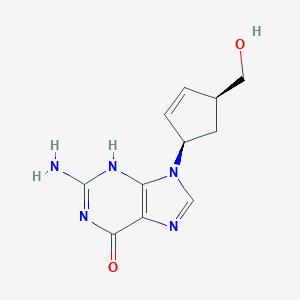
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)

